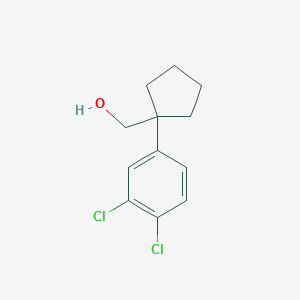![molecular formula C17H26N4O2 B8520596 tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8520596.png)
tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the pyrimidinyl group and the spiro linkage makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a spirocyclic amine under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide and carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to facilitate easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidinyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may act as inhibitors for specific enzymes or receptors, offering new avenues for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structural features make it suitable for applications in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The pyrimidinyl group can form hydrogen bonds with amino acid residues in proteins, while the spiro linkage provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
What sets tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate apart from similar compounds is the presence of the pyrimidinyl group. This group enhances its ability to interact with biological targets, making it more versatile for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H26N4O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C17H26N4O2/c1-16(2,3)23-15(22)21-12-7-17(13-21)5-10-20(11-6-17)14-18-8-4-9-19-14/h4,8-9H,5-7,10-13H2,1-3H3 |
InChI Key |
XDJHRHQKZIPYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
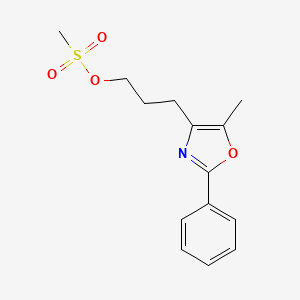
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-isoleucyl-L-prolinamide](/img/structure/B8520534.png)
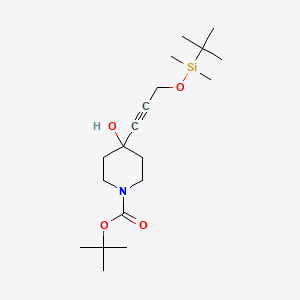
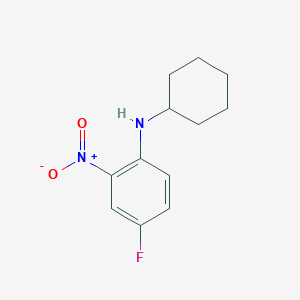
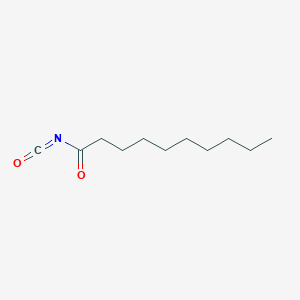
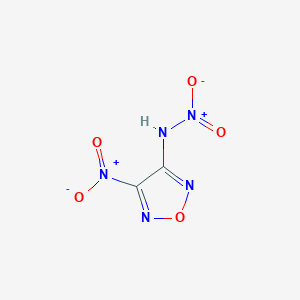
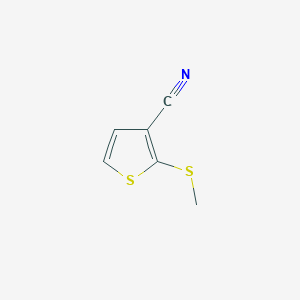
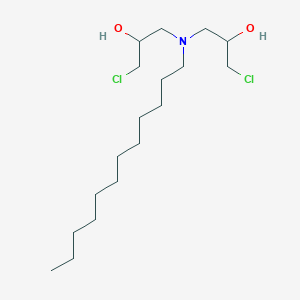
![6-(Tert-butoxycarbonyl)-5-methyl-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B8520566.png)

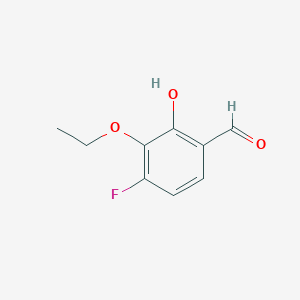
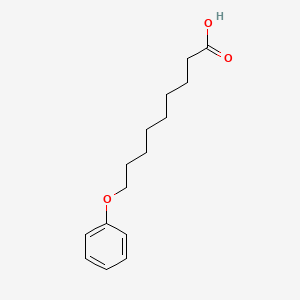
![1 -(1 ,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B8520584.png)
